6alpha-Methyl Mometasone furoate-d3

CAS No.:

Cat. No.: VC16674364

Molecular Formula: C28H32Cl2O6

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H32Cl2O6 |

|---|---|

| Molecular Weight | 538.5 g/mol |

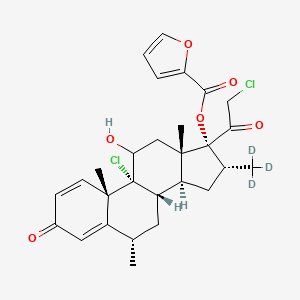

| IUPAC Name | [(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

| Standard InChI | InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i2D3 |

| Standard InChI Key | OTOVEDFARPCAAR-GQFAEBLDSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C |

| Canonical SMILES | CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

6alpha-Methyl Mometasone Furoate-d3 is characterized by the molecular formula C₂₈H₂₉D₃Cl₂O₆ and a molecular weight of 538.47 g/mol . The compound features a trideuterated methyl group at the 6-alpha position of the steroidal backbone, which significantly alters its physicochemical properties. The incorporation of deuterium reduces metabolic degradation rates, thereby extending its half-life in biological systems .

Synthesis Pathways

The synthesis of 6alpha-Methyl Mometasone Furoate-d3 involves multi-step modifications of steroidal precursors. Key steps include:

-

Deuterium Incorporation: Introduction of deuterium at the 6-alpha position via isotopic exchange or deuterated reagent utilization .

-

Esterification: Formation of the furoate ester group at the 17-position using deuterated furan-carboxylic acid derivatives .

-

Purification: Chromatographic techniques to achieve high purity (>95%), as validated by HPLC .

The process requires precise control over reaction conditions to ensure isotopic integrity and stereochemical fidelity .

Mechanism of Action

Glucocorticoid Receptor Binding

6alpha-Methyl Mometasone Furoate-d3 exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors (GRs) with high affinity . This binding induces conformational changes in the receptor, facilitating its translocation to the nucleus. Once in the nucleus, the ligand-receptor complex modulates gene transcription by interacting with glucocorticoid response elements (GREs) or inhibiting pro-inflammatory transcription factors such as NF-κB .

Metabolic Stability

Deuteriation at the 6-alpha position confers metabolic advantages. In vitro studies demonstrate that the deuterated compound undergoes 6β-hydroxylation at a reduced rate compared to non-deuterated mometasone furoate, thereby minimizing first-pass metabolism in the liver . This property enhances its local efficacy in target tissues (e.g., lungs, skin) while reducing systemic exposure and associated side effects .

Research Applications

Pharmacokinetic Studies

The deuterated form is extensively used in mass spectrometry-based assays to quantify mometasone furoate levels in biological matrices. Its stable isotopic label allows for precise differentiation from endogenous corticosteroids, enabling accurate pharmacokinetic profiling .

Inflammatory Disease Models

Preclinical studies highlight its efficacy in murine models of asthma and contact dermatitis. For example, topical application in dermatitis models reduced epidermal thickening and cytokine (IL-4, IL-13) production by 40–60% compared to controls .

Degradation Profiling

Investigations into degradation pathways reveal four primary metabolites in human plasma and urine:

-

21-Chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) (Product A).

-

9α,21β-Dichloro-11β,21α-dihydroxy-16α-methylpregna-1,4,17,20-tetraen-3-one 21-(2-furoate) (Product B).

-

21β-Chloro-21α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4,17,20-tetraen-3-one 21-(2-furoate) (Product C).

-

21-Chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione (Product D) .

| Metabolite | Biological Matrix | Relative Abundance |

|---|---|---|

| A | Plasma | 35% |

| C | Plasma | 30% |

| B | Urine | 25% |

| D | Urine | 10% |

These metabolites exhibit varying degrees of glucocorticoid activity, necessitating further research to elucidate their clinical relevance .

Comparative Analysis with Non-Deuterated Analogues

Pharmacokinetic Advantages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume